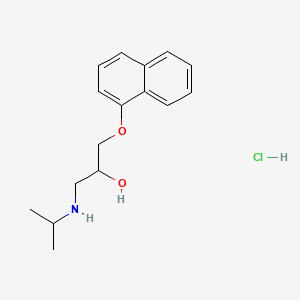

Propranolol Hydrochloride

描述

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1967 and has 8 approved and 16 investigational indications. This drug has a black box warning from the FDA.

See also: Propranolol (has active moiety); Hydrochlorothiazide; this compound (component of).

Structure

3D Structure of Parent

属性

IUPAC Name |

1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMRUPTIKESYGQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021198 | |

| Record name | Propranolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.4 [ug/mL] (The mean of the results at pH 7.4), Practically insoluble in ether, benzene, ethyl acetate | |

| Record name | SID26732618 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | PROPRANOLOL HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or almost white powder, Solid, Crystals from n-propanol | |

CAS No. |

318-98-9 | |

| Record name | Propranolol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=318-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propranolol hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000318989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propranolol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propranolol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91523 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propranolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-hydroxy-3-(naphthyloxy)propyl]isopropylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPRANOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8A3652H1V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPRANOLOL HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

163-164 °C | |

| Record name | PROPRANOLOL HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Historical Context and Evolution of Propranolol Hydrochloride Research

Discovery and Early Research Trajectories

The development of propranolol (B1214883) hydrochloride in the early 1960s by Scottish pharmacologist Sir James Black was a landmark achievement in cardiovascular pharmacology. nih.govwikipedia.orgnih.govwikipedia.org His work, which earned him a share of the 1988 Nobel Prize in Medicine, was driven by the goal of creating a drug to alleviate the symptoms of angina pectoris by reducing the heart's oxygen demand. nih.govwikipedia.orgnms.ac.uknobelprize.org At the time, the primary treatment for angina was nitrates, which offered only partial relief. nih.gov

Sir James Black's research was built upon the foundational work of Raymond P. Ahlquist, who in 1948, proposed the existence of two distinct types of adrenergic receptors: alpha (α) and beta (β). wikipedia.orgrevespcardiol.org Black's innovative approach was to develop a molecule that could block the β-receptors in the heart, thereby inhibiting the effects of adrenaline and noradrenaline and reducing cardiac workload. revespcardiol.orgfrontiersin.org This led to the synthesis of the first clinically effective beta-blocker, propranolol. wikipedia.orgnms.ac.ukrevespcardiol.org

Initial clinical trials for propranolol began in the summer of 1964, and it was launched commercially a year later under the trade name Inderal. wikipedia.org Early research focused on its efficacy in treating angina pectoris, but its therapeutic potential in other cardiovascular conditions was quickly recognized. nih.govwikipedia.org Studies soon demonstrated its effectiveness in managing hypertension, cardiac arrhythmias, and following a myocardial infarction. nih.govresearchgate.net The Beta-Blocker Heart Attack Trial was a significant study that highlighted the benefits of propranolol in reducing mortality after a heart attack. nih.gov

Expansion of Research Beyond Initial Indications

The therapeutic applications of propranolol hydrochloride have expanded significantly since its initial use in cardiovascular medicine. nih.govresearchgate.netdataintelo.com This expansion has often been the result of serendipitous observations and dedicated research into its diverse pharmacological effects. nih.gov

One of the most notable and unexpected discoveries was its efficacy in treating infantile hemangiomas, a type of birthmark composed of a cluster of blood vessels. hemangeol.comcompva.comaao.org In 2007, French clinicians observed a rapid regression of a hemangioma in an infant being treated with propranolol for a cardiac condition. hemangeol.comcompva.comaao.org This chance finding prompted further investigation, leading to randomized controlled trials that confirmed its effectiveness. hemangeol.comcompva.com The proposed mechanisms of action in this context include vasoconstriction, inhibition of angiogenesis (the formation of new blood vessels), and induction of apoptosis (programmed cell death) in the hemangioma cells. hemangeol.com

Research has also established propranolol as a valuable prophylactic treatment for migraine headaches. nih.govplos.orgaafp.org Numerous studies have shown that propranolol is more effective than a placebo in reducing the frequency of migraine attacks. nih.govplos.org While the exact mechanism is not fully understood, it is thought to involve its effects on the central catecholaminergic system and serotonin (B10506) receptors. nih.gov

Furthermore, propranolol has been investigated and is used for the management of anxiety disorders, particularly for the physical symptoms such as palpitations and tremors. openaccessjournals.combjgp.orgmdpi.comtalkiatry.com Its ability to cross the blood-brain barrier and block beta-adrenergic receptors in the central nervous system contributes to its anxiolytic effects. openaccessjournals.comtalkiatry.com Research has also explored its potential in treating post-traumatic stress disorder (PTSD). dataintelo.commdpi.commdpi.com

The table below summarizes the key research areas for this compound beyond its initial cardiovascular indications.

| Research Area | Key Findings |

| Infantile Hemangiomas | Serendipitous discovery led to its use as a first-line treatment. hemangeol.comcompva.comaao.org It is believed to work through vasoconstriction, anti-angiogenesis, and apoptosis. hemangeol.com |

| Migraine Prophylaxis | Consistently shown to be more effective than placebo in reducing migraine frequency. nih.govplos.org |

| Anxiety Disorders | Used to manage somatic symptoms of anxiety like palpitations and tremors. openaccessjournals.combjgp.orgmdpi.comtalkiatry.com |

| Essential Tremor | An effective treatment for reducing the amplitude of tremors. nih.govresearchgate.net |

| Portal Hypertension | Used to reduce portal pressure and prevent variceal bleeding. nih.govresearchgate.net |

| Hyperthyroidism | Helps control symptoms such as rapid heart rate and tremors. nih.govresearchgate.net |

| Pheochromocytoma | Used to manage cardiovascular symptoms before and during surgery. nih.govresearchgate.net |

| Oncology | Emerging research suggests potential anti-cancer properties. businessresearchinsights.com |

Molecular and Cellular Pharmacology of Propranolol Hydrochloride

Beta-Adrenergic Receptor Antagonism

The principal mechanism of action of propranolol (B1214883) hydrochloride involves the blockade of beta-adrenergic receptors. openaccessjournals.com

Non-Selective Beta-1 and Beta-2 Adrenoceptor Blockade

Propranolol hydrochloride is classified as a non-selective beta-blocker, meaning it antagonizes both beta-1 (β1) and beta-2 (β2) adrenergic receptors with similar affinity. droracle.aibionity.com It does not exhibit preference for either receptor subtype. wikipedia.org This non-selectivity is a key feature of its pharmacological profile. droracle.aibionity.com The S(-)-enantiomer of propranolol is responsible for the majority of its beta-blocking activity, being approximately 100 times more potent in binding to beta-adrenergic receptors than the R(+)-enantiomer. drugbank.com

The blockade of β1-adrenergic receptors, which are predominantly located in the heart, is responsible for many of propranolol's cardiovascular effects. droracle.ai Blockade of β2-receptors, found in various tissues including the lungs and blood vessels, contributes to other physiological responses. openaccessjournals.comdroracle.ai

Competitive Binding with Catecholamines (Epinephrine, Norepinephrine (B1679862), Adrenaline)

This compound acts as a competitive antagonist at beta-adrenergic receptors. lgmpharma.comhres.ca This means it reversibly binds to the same receptor sites as endogenous catecholamines, such as epinephrine (B1671497) (adrenaline) and norepinephrine (noradrenaline), without activating the receptor. openaccessjournals.comdroracle.ai By occupying these receptor sites, propranolol prevents catecholamines from binding and initiating their downstream signaling cascades. droracle.aifda.gov This competitive inhibition effectively blunts the physiological responses to sympathetic nervous system stimulation. wikipedia.orglgmpharma.com The degree of blockade is proportional to the concentration of propranolol and the level of sympathetic activity. hres.cafda.gov

Impact on Adenylate Cyclase and cAMP Synthesis

The binding of catecholamines to beta-adrenergic receptors normally activates the enzyme adenylate cyclase, which in turn catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). mdpi.com By blocking the receptor, propranolol inhibits this catecholamine-induced activation of adenylate cyclase. wikipedia.orgmdpi.com This leads to a decrease in the intracellular synthesis of cAMP. wikipedia.orgmdpi.com Studies have shown that propranolol can inhibit adenylate cyclase activity and consequently reduce cAMP levels. nih.govoup.com

Modulation of Protein Kinase A (PKA) Activation

Cyclic AMP acts as a second messenger, and its primary intracellular effector is Protein Kinase A (PKA). mdpi.com The reduction in cAMP levels caused by propranolol leads to decreased activation of PKA. wikipedia.orgmdpi.com PKA is a crucial enzyme that phosphorylates various intracellular proteins, thereby regulating their activity. mdpi.com The modulation of PKA activation is a key step in the signaling cascade that mediates the effects of beta-adrenergic stimulation. frontiersin.orgpnas.org By reducing PKA activity, propranolol attenuates the cellular responses to catecholamines. wikipedia.orgahajournals.org

Beyond Beta-Adrenergic Receptor Blockade

In addition to its well-established role as a beta-blocker, this compound exhibits other pharmacological activities at the molecular level, particularly at higher concentrations. bionity.comwikipedia.org

Alpha-Adrenoceptor Activation Secondary to Increased Synaptic Norepinephrine

A consequence of the increased synaptic norepinephrine resulting from propranolol's weak effects on the norepinephrine transporter and/or release is the subsequent activation of alpha-adrenoceptors. wikipedia.org Since propranolol effectively blocks beta-adrenoceptors, the elevated levels of norepinephrine in the synapse are primarily available to interact with alpha-adrenoceptors. wikipedia.org This leads to an indirect agonistic effect on alpha-1 adrenoceptors, which has been observed to be particularly relevant in animal models. wikipedia.org The activation of these alpha-receptors can contribute to some of the pharmacological effects of propranolol that are not directly attributable to its beta-blocking activity.

Potential Anti-inflammatory Properties

This compound has demonstrated potential anti-inflammatory properties by modulating the production of various cytokines. ersnet.orgnih.gov In vitro studies have shown that propranolol can significantly and in a dose-dependent manner reduce the production of pro-inflammatory cytokines such as Interleukin-13 (IL-13) and Tumor Necrosis Factor-alpha (TNF-α) in stimulated human leukemic T-cells. ersnet.org This suggests that part of propranolol's therapeutic effects may be due to its ability to suppress inflammatory responses. ersnet.org Further research has indicated that propranolol can also decrease the production of other pro-inflammatory cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). nih.govresearchgate.net The anti-inflammatory effects of propranolol are thought to contribute to its efficacy in conditions beyond its primary indications, potentially including inflammatory-based diseases. ersnet.orgnih.gov In a rat model of rheumatoid arthritis, propranolol treatment was associated with reduced levels of cardiac inflammatory cytokines and fewer inflammatory cell infiltrations in the heart. ahajournals.org Additionally, propranolol has been shown to promote the differentiation of monocytes into anti-inflammatory macrophages and enhance their ability to release the anti-inflammatory cytokine IL-10. mdpi.com

Table 1: Effects of Propranolol on Inflammatory Cytokines

| Cytokine | Effect of Propranolol | Cell/Model System |

| Interleukin-13 (IL-13) | Decreased Production | Human Jurkat and Molt-4 leukemic T-cells ersnet.org |

| Tumor Necrosis Factor-alpha (TNF-α) | Decreased Production | Human Jurkat and Molt-4 leukemic T-cells, Rat temporomandibular joint ersnet.orgnih.gov |

| Interleukin-2 (IL-2) | Decreased Production | Human Jurkat and Molt-4 leukemic T-cells nih.govresearchgate.net |

| Interferon-gamma (IFN-γ) | Decreased Production | Human Jurkat and Molt-4 leukemic T-cells nih.govresearchgate.net |

| Interleukin-1β (IL-1β) | Decreased Release | Rat temporomandibular joint nih.gov |

| CINC-1 | Decreased Release | Rat temporomandibular joint nih.gov |

| Interleukin-10 (IL-10) | Increased Release | Human macrophages mdpi.com |

Role in Modulating Memory Consolidation, particularly Emotional Memories

Propranolol has been extensively studied for its role in modulating memory consolidation, with a particular focus on emotional memories. frontiersin.orgunibe.chistss.org The process of memory consolidation, which stabilizes a memory trace after its initial acquisition, is known to be influenced by stress hormones like norepinephrine. istss.org By blocking beta-adrenergic receptors, propranolol can interfere with the noradrenergic enhancement of memory, thereby affecting the consolidation of emotional events. frontiersin.orgistss.org

Research has shown that administering propranolol after a traumatic event may reduce the likelihood of developing post-traumatic stress disorder (PTSD). wikipedia.org This is thought to occur by disrupting the over-consolidation of traumatic memories. unibe.chistss.org Studies in both humans and animals have demonstrated that propranolol can impair the consolidation of fear memories and reduce fear responses. frontiersin.orgpnas.org Interestingly, some research suggests that propranolol's effect may be more on the emotional valence of a memory rather than the memory itself, potentially reducing the emotional impact of a traumatic recollection without erasing the memory entirely. frontiersin.org Furthermore, propranolol has been investigated for its ability to disrupt the reconsolidation of established memories, a process where retrieved memories become temporarily labile and susceptible to modification. istss.orgnih.gov

Inhibition of Angiogenic Factors (e.g., Vascular Endothelial Growth Factor, Basic Fibroblast Growth Factor)

Propranolol has demonstrated anti-angiogenic properties through the inhibition of key angiogenic factors. birthmark.orgfrontiersin.org A primary target in this mechanism is the Vascular Endothelial Growth Factor (VEGF) pathway. frontiersin.orgamegroups.org Propranolol has been shown to suppress the expression of VEGF and its receptor, which are crucial for the proliferation and maintenance of blood vessels. frontiersin.org This inhibition of VEGF signaling is a key component of propranolol's efficacy in treating infantile hemangiomas, which are benign vascular tumors. birthmark.orgamegroups.org In addition to VEGF, propranolol can also block the effects of other pro-angiogenic signals like basic fibroblast growth factor (bFGF) and matrix metalloproteinases. birthmark.org This multifaceted inhibition of angiogenic pathways contributes to the arrest of new blood vessel formation. birthmark.org

Induction of Endothelial Cell Apoptosis

In addition to inhibiting angiogenesis, propranolol can induce apoptosis, or programmed cell death, in endothelial cells. e-century.usresearchgate.netactasdermo.org This pro-apoptotic effect is a significant mechanism contributing to the regression of vascular tumors like infantile hemangiomas. birthmark.orgmdpi.com Studies have shown that propranolol can induce apoptosis in infantile hemangioma endothelial cells (IHECs) in a concentration-dependent manner. e-century.usresearchgate.net The induction of apoptosis involves both the intrinsic and extrinsic apoptotic pathways. researchgate.netbrieflands.com

Mechanistically, propranolol has been found to inhibit the phosphorylation of Akt and ERK, key proteins in signaling pathways that promote cell survival. e-century.us By inhibiting these pathways, propranolol shifts the cellular balance towards apoptosis. e-century.us Furthermore, research has identified that propranolol can upregulate the expression of apoptotic factors such as Apaf-1, caspase-9, and caspase-3. mdpi.com However, some studies suggest that while propranolol induces apoptosis in mature endothelial cells, it may not have the same effect on hemangioma stem cells, potentially explaining instances of tumor regrowth after treatment cessation. nih.gov

Table 2: Propranolol's Effect on Endothelial Cell Apoptosis

| Molecular Target/Pathway | Effect of Propranolol | Cell Type |

| Akt Phosphorylation | Inhibition | Endothelial Cells e-century.us |

| ERK Phosphorylation | Inhibition | Endothelial Cells e-century.us |

| Apaf-1 Expression | Upregulation | Human Umbilical Vein Endothelial Cells (HUVECs) mdpi.com |

| Caspase-9 Expression | Upregulation | Human Umbilical Vein Endothelial Cells (HUVECs) mdpi.com |

| Caspase-3 Expression | Upregulation | Human Umbilical Vein Endothelial Cells (HUVECs) mdpi.com |

| Caspase-3 Activation | No induction | Infantile Hemangioma Stem Cells nih.gov |

Down-regulation of the Renin-Angiotensin-Aldosterone System

Propranolol is known to down-regulate the renin-angiotensin-aldosterone system (RAAS). nih.govnih.gov It achieves this primarily by inhibiting the release of renin from the kidneys. nih.govjci.orgportlandpress.com Renin is a key enzyme that initiates the RAAS cascade, which plays a crucial role in regulating blood pressure and fluid balance. The release of renin is, in part, mediated by beta-adrenergic stimulation. portlandpress.comahajournals.org By blocking beta-adrenergic receptors in the kidneys, propranolol effectively reduces renin secretion. nih.govahajournals.org This reduction in renin leads to decreased production of angiotensin II and aldosterone, ultimately contributing to the antihypertensive effects of propranolol. nih.gov The antihypertensive efficacy of propranolol has been shown to be directly related to the pretreatment renin level and the degree of renin reduction achieved with treatment. nih.gov

Pharmacokinetic Research of Propranolol Hydrochloride

Absorption and Bioavailability Dynamics

The processes by which propranolol (B1214883) hydrochloride is absorbed and becomes available to the systemic circulation are complex and influenced by several factors.

Oral Absorption Characteristics

Propranolol hydrochloride is a highly lipophilic compound that is rapidly and almost completely absorbed following oral administration. fda.govnih.gov Despite its complete absorption, its systemic bioavailability is variable, largely due to extensive first-pass metabolism in the liver. scielo.brnih.gov This means that a significant portion of the drug is metabolized before it reaches the systemic circulation, resulting in a lower amount of active drug available to the body. scielo.br The bioavailability of orally administered propranolol is typically around 25%. wikipedia.org

Peak plasma concentrations are generally observed approximately 1 to 4 hours after an oral dose in fasting individuals. fda.govdrugbank.com Research in rats indicates that propranolol can be absorbed throughout the entire intestine, with the colon being the primary site of absorption. wikipedia.orgnih.gov This was demonstrated in a study using in-situ single-pass intestinal perfusion in rats, which measured the effective permeability (Peff) in different intestinal segments. nih.govnih.gov

Table 1: Effective Permeability (Peff) of Propranolol in Rat Intestinal Segments

| Intestinal Segment | Effective Permeability (Peff) (x 10⁻⁴ cm/s) |

| Duodenum | 0.3316 |

| Jejunum | 0.4035 |

| Ileum | 0.5092 |

| Colon | 0.7167 |

| Data sourced from studies on rat intestinal absorption. nih.govnih.gov |

Dose-Dependent Bioavailability

This compound exhibits dose-dependent or nonlinear pharmacokinetics. uomus.edu.iqcopbela.org This means that an increase in the administered dose does not result in a proportional increase in the plasma concentration of the drug. semanticscholar.org This phenomenon is primarily due to the saturation of the hepatic enzymes responsible for its extensive first-pass metabolism. copbela.orgjove.comnih.gov

When higher doses are administered, the metabolic pathways in the liver become saturated, allowing a larger fraction of the drug to escape metabolism and enter the systemic circulation, thus increasing bioavailability. jove.comnih.gov A review of clinical trials showed that a twofold increase in the dose of propranolol resulted in a 2.5-fold increase in the area under the curve (AUC), which is a measure of total drug exposure. researchgate.netingentaconnect.comnih.gov This dose-dependent bioavailability has been reported for plasma propranolol levels higher than 20 ng/ml. scielo.br

Impact of Food Co-administration on Bioavailability

The co-administration of food can significantly enhance the bioavailability of propranolol. researchgate.netdrugs.com Studies have shown that taking propranolol with a meal, particularly a protein-rich meal, increases its bioavailability. fda.govnih.govnih.govuspharmacist.com One study reported a mean increase in bioavailability of 53% when propranolol was taken with a meal. nih.govuspharmacist.com This increase is linearly related to the protein content of the meal. nih.gov

The proposed mechanism for this food effect is not a decrease in the rate of metabolism but rather a transient inhibition of presystemic conjugation and a reduction in the hepatic extraction of the drug, possibly due to an increased rate of entry into the liver. researchgate.netnih.gov While food enhances bioavailability, it does not appear to significantly alter the time to reach peak plasma concentration. fda.govdrugbank.comresearchgate.net

Mechanisms of Transdermal Permeation Enhancement (e.g., Lipid Bilayer Disruption, Keratin (B1170402) Denaturation)

Transdermal delivery is being explored as an alternative route to bypass the extensive first-pass metabolism of propranolol. mums.ac.ir However, the stratum corneum, the outermost layer of the skin, acts as a significant barrier. dovepress.com To overcome this, various permeation enhancers are used, which primarily work by two mechanisms: disrupting the lipid bilayer and denaturing keratin within the stratum corneum. nih.govjapsonline.comtandfonline.com

Lipid Bilayer Disruption: Many chemical enhancers, such as terpenes (e.g., 1,4-cineole) and surfactants, increase the fluidity of the stratum corneum lipids by disrupting their highly ordered intercellular packing. mums.ac.irnih.govfarmaciajournal.com This disruption creates pathways for the drug to permeate through the skin more easily. nih.govjrespharm.com Techniques like Fourier Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC) have confirmed that enhancers like 1,4-cineole (B1204204) and glycerol (B35011) monooleate disrupt the lipid bilayers. dovepress.comnih.gov

Keratin Denaturation: Some enhancers also interact with the proteins (keratin) in the stratum corneum, altering their structure. nih.govjapsonline.com This denaturation further compromises the barrier function of the skin, facilitating drug penetration. nih.gov For instance, 1,4-cineole has been shown to enhance propranolol absorption through both lipid disruption and keratin denaturation. nih.gov

Distribution Profile

Once absorbed into the bloodstream, this compound is distributed throughout the body.

Plasma Protein Binding Characteristics

Propranolol is extensively bound to plasma proteins, with approximately 90% of the circulating drug being bound. fda.govwikipedia.orgdrugbank.comfda.govfda.gov Other studies have reported a range of 85-96%. drugbank.com The binding is enantiomer-selective, meaning the two mirror-image forms of the propranolol molecule (S- and R-isomers) bind differently. fda.govfda.gov

The primary binding proteins are alpha-1-acid glycoprotein (B1211001) (AAG) and human serum albumin (HSA). wikipedia.orgfda.govmdpi.com

The S(-)-enantiomer, which is the more pharmacologically active form, preferentially binds to alpha-1-acid glycoprotein . fda.govfda.govnih.gov

The R(+)-enantiomer preferentially binds to albumin . fda.govfda.gov

Studies have shown that at varying concentrations, the percentage of propranolol bound to HSA can decline from 49% to 39%, while binding to AAG can decrease from 68% to 4% as drug concentrations increase, indicating saturable binding to AAG. deepdyve.comoup.com The extent of protein binding can be influenced by factors such as pH. deepdyve.comoup.com This high degree of protein binding influences the drug's distribution and elimination. researchgate.netbioline.org.br

Table 2: Plasma Protein Binding of Propranolol

| Parameter | Finding | Source(s) |

| Overall Binding | ~90% (Range: 85-96%) | wikipedia.orgdrugbank.comfda.gov |

| Primary Proteins | Alpha-1-acid glycoprotein (AAG), Albumin (HSA) | wikipedia.orgfda.gov |

| S(-)-enantiomer | Preferentially binds to AAG | fda.govnih.gov |

| R(+)-enantiomer | Preferentially binds to Albumin | fda.gov |

| Binding to HSA | Declines from 49% to 39% with increasing concentration | deepdyve.comoup.com |

| Binding to AAG | Declines from 68% to 4% with increasing concentration | deepdyve.comoup.com |

Blood-Brain Barrier Permeability and Central Nervous System Access

This compound is a highly lipophilic (fat-soluble) drug, a characteristic that facilitates its ability to cross the blood-brain barrier (BBB). wikipedia.orgmdpi.com This barrier is a protective layer of tightly joined endothelial cells that regulates the passage of substances from the bloodstream into the central nervous system (CNS). mdpi.com Propranolol's lipid solubility allows it to readily diffuse through this barrier, leading to significant concentrations in the brain. wikipedia.orgmdpi.com

Research has demonstrated that propranolol achieves high concentrations in the brain, with one study reporting a brain-to-blood concentration ratio of 33:1. wikipedia.org This is in stark contrast to more hydrophilic (water-soluble) beta-blockers like atenolol, which had a brain-to-blood ratio of only 0.2:1 in the same study. wikipedia.org The ability of propranolol to access the CNS is a key factor in some of its therapeutic applications and also accounts for certain central nervous system effects. wikipedia.org The passage across the BBB is also influenced by efflux pumps like P-glycoprotein, for which propranolol is a substrate, although this is not considered a limiting factor for its intestinal absorption in typical therapeutic doses. fda.gov

Volume of Distribution Dynamics

The volume of distribution (Vd) is a pharmacokinetic parameter that describes the extent to which a drug distributes throughout the body's tissues compared to the plasma. This compound exhibits a large apparent volume of distribution, indicating extensive tissue uptake. drugbank.comahajournals.org

The reported Vd for propranolol is approximately 4 to 5 L/kg or around 320 liters. wikipedia.orgdrugbank.comfda.govfresenius-kabi.us This extensive distribution is partly due to its high lipophilicity, which allows it to move from the bloodstream into various tissues. wikipedia.orgmdpi.com Propranolol is also highly bound to plasma proteins, with approximately 90% of the circulating drug bound to albumin and alpha-1-acid glycoprotein. fda.govdrugbank.comfda.govfda.gov This binding is stereoselective, with the S(-)-enantiomer preferentially binding to alpha-1-acid glycoprotein and the R(+)-enantiomer to albumin. fda.govfresenius-kabi.usfda.govfda.gov While high protein binding can sometimes limit tissue distribution, the avid uptake of propranolol by tissues overcomes this, leading to its large Vd. nih.gov

Certain conditions can alter the volume of distribution. For instance, patients with chronic liver disease have shown an increased volume of distribution. fresenius-kabi.usdrugs.com In contrast, studies in elderly and young subjects, as well as between genders when adjusted for weight, have shown the apparent volume of distribution to be similar. fda.gov

Interactive Table: Propranolol Volume of Distribution Data

| Parameter | Value | Source(s) |

| Volume of Distribution (Vd) | ~4 L/kg | wikipedia.orgfda.govdrugbank.comfda.gov |

| Total Apparent Vd | ~320 L | wikipedia.orgdrugbank.comahajournals.org |

| Distribution Half-life (T½ alpha) | 5-10 minutes | fda.govfresenius-kabi.usdrugs.com |

| Plasma Protein Binding | ~90% (85-96%) | wikipedia.orgfda.govdrugbank.comfda.gov |

Metabolic Pathways and Biotransformation

This compound undergoes extensive metabolism, primarily in the liver, before being excreted from the body. fda.govnih.govdrugs.comdroracle.ai

Extensive First-Pass Metabolism

After oral administration, propranolol is almost completely absorbed from the gastrointestinal tract. fda.govnih.gov However, it is subject to a high degree of "first-pass" metabolism in the liver. fda.govnih.govnih.gov This means that a significant portion of the absorbed drug is metabolized by the liver before it reaches the systemic circulation. nih.gov

The hepatic extraction ratio for propranolol is high, meaning the liver is very efficient at removing it from the blood. droracle.ainih.govfrontiersin.orgnumberanalytics.com This clearance is so effective that it is largely dependent on the rate of hepatic blood flow. nih.govnih.govnih.govfrontiersin.org As a result of this extensive first-pass effect, the systemic bioavailability of oral propranolol is only about 25% on average. fda.govfda.govfrontiersin.org The high hepatic extraction means that both protein-bound and unbound drug are removed from the blood by the liver. nih.gov

Role of Cytochrome P450 Enzymes (CYP2D6, CYP1A2, CYP2C19, CYP3A4)

The metabolism of propranolol is carried out by a family of enzymes known as cytochrome P450 (CYP). wikipedia.orgdroracle.ai Several specific CYP enzymes are involved in its biotransformation. wikipedia.org

The primary routes of metabolism are aromatic hydroxylation, N-dealkylation, and direct glucuronidation. fda.govfda.govfda.govdrugs.comdroracle.ai The key CYP enzymes responsible for these pathways are:

CYP2D6: This enzyme is the main catalyst for aromatic hydroxylation, particularly the formation of 4-hydroxypropranolol (B128105). wikipedia.orgfda.govfda.govfda.govfda.govdrugs.comdroracle.aipharmgkb.orgnih.gov It also contributes to a lesser extent to side-chain oxidation. fda.govfda.govfda.govfda.gov

CYP1A2: This enzyme is primarily responsible for side-chain oxidation, specifically the N-desisopropylation of propranolol. fda.govfda.govfda.govfda.govdroracle.aipharmgkb.orgnih.govnih.gov It can also contribute to 4-hydroxylation, especially when CYP2D6 activity is low. pharmgkb.orgnih.gov

CYP2C19: Propranolol is also a substrate for CYP2C19, although its role is considered minor compared to CYP2D6 and CYP1A2. wikipedia.orgfda.govnih.gov

CYP3A4: This enzyme also plays a minor role in the metabolism of propranolol. wikipedia.org

The activity of these enzymes can vary between individuals due to genetic factors (polymorphisms), which can contribute to the wide variability in plasma concentrations of propranolol observed among patients. nih.gov For example, individuals who are poor metabolizers via CYP2D6 may have altered clearance of propranolol metabolites. pharmgkb.orgnih.gov

Major Metabolites (e.g., 4'-hydroxypropranolol, N-desisopropylpropranolol, Propranolol Glucuronide)

The extensive metabolism of propranolol results in the formation of numerous metabolites, with at least 12 identified in the urine. drugbank.com The major metabolic pathways and their resulting products are:

Aromatic Hydroxylation: This pathway accounts for approximately 42% of propranolol metabolism and leads to the formation of hydroxylated metabolites. fda.govdrugbank.comfda.govfda.govdrugs.com The most significant of these is 4'-hydroxypropranolol , which is pharmacologically active, possessing beta-adrenergic blocking activity. wikipedia.orgdrugs.comnih.gov Other hydroxylated metabolites include 5-hydroxypropranolol and 7-hydroxypropranolol. mdpi.comresearchgate.net

Side-Chain Oxidation and N-dealkylation: This route is responsible for about 41% of the drug's metabolism. fda.govfda.govfda.govdrugs.com The initial step, N-desisopropylation, forms N-desisopropylpropranolol . drugbank.compharmgkb.orgnih.gov This metabolite is then further oxidized to products like naphthoxylactic acid. fda.govfda.govfda.govpharmgkb.org

Direct Glucuronidation: Approximately 17% of a propranolol dose undergoes direct conjugation with glucuronic acid to form Propranolol Glucuronide . fda.govdrugbank.comfda.govfda.govdrugs.compharmgkb.org This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, including UGT1A9, UGT2B4, and UGT2B7. pharmgkb.org

The metabolites, including glucuronic acid and sulfate (B86663) conjugates of 4-hydroxypropranolol, are then excreted in the urine. fda.govfda.govfda.govdrugs.comdroracle.ai

Interactive Table: Major Metabolic Pathways of Propranolol

| Metabolic Pathway | Percentage of Total Metabolism | Key Enzymes | Major Metabolites | Source(s) |

| Aromatic Hydroxylation | ~42% | CYP2D6, CYP1A2 | 4'-hydroxypropranolol | fda.govdrugbank.comfda.govfda.govdrugs.comnih.gov |

| Side-Chain Oxidation/N-dealkylation | ~41% | CYP1A2, CYP2D6 | N-desisopropylpropranolol, Naphthoxylactic acid | fda.govfda.govfda.govdrugs.compharmgkb.org |

| Direct Glucuronidation | ~17% | UGT1A9, UGT2B7 | Propranolol Glucuronide | fda.govdrugbank.comfda.govfda.govdrugs.compharmgkb.org |

Elimination Kinetics

The elimination of propranolol from the body follows first-order kinetics, meaning a constant fraction of the drug is eliminated per unit of time. medcentral.com The primary route of elimination is through hepatic metabolism, with the resulting metabolites being excreted in the urine. wikipedia.orgfda.govnih.govdrugs.com Only a very small amount (1-4%) of the parent drug is excreted unchanged in the urine or feces. wikipedia.org

The plasma half-life of propranolol typically ranges from 3 to 6 hours. drugbank.comfda.govnih.govdrugs.comnih.gov However, this can be prolonged in certain situations, such as in the elderly or in patients with liver cirrhosis, where it can increase to 11 hours. drugs.com The elimination half-life after intravenous administration is generally between 2 and 5.5 hours. fda.govfresenius-kabi.usdrugs.com

The clearance of propranolol is high and is largely dependent on hepatic blood flow. drugbank.comnih.govdroracle.ainih.govfrontiersin.org In healthy adults, the clearance has been reported to be around 810 mL/min. drugbank.comahajournals.org Factors that reduce hepatic blood flow or liver function, such as liver disease or aging, can decrease propranolol clearance and prolong its half-life. fresenius-kabi.usdrugs.comdrugs.comdroracle.aimedcentral.com While renal impairment can lead to higher plasma levels of metabolites, it does not significantly affect the clearance of the parent drug, as it is primarily cleared by the liver. fda.govdrugs.commedcentral.com Hemodialysis does not substantially remove propranolol from the blood. medcentral.com

Renal Excretion

This compound is eliminated from the body primarily through extensive metabolism, with the resulting metabolites being excreted by the kidneys. fda.gov Research indicates that between 95% and 100% of an administered dose is recovered in the urine as various metabolites and their conjugates. tga.gov.au Very little of the parent compound is excreted unchanged; studies report that only about 1% to 4% of a dose is found in the urine or feces as propranolol. wikipedia.org

The renal clearance of the total radioactive metabolites of propranolol is directly related to renal function. bmj.com In cases of severe renal failure, the half-life of these metabolites is significantly lengthened. bmj.com However, the pharmacokinetics of the active drug, propranolol, are not substantially affected by renal impairment. ahajournals.orgosti.gov Some studies have even noted a slightly reduced half-life in patients with renal failure. fda.govpfizer.com This is potentially due to a reduced volume of distribution from loss of muscle mass. ahajournals.org Despite a shorter half-life in some cases, patients with chronic renal failure have been observed to have peak plasma levels of propranolol that are two to four times higher than individuals with normal renal function. fda.govfda.govnih.gov This is attributed to a decrease in first-pass clearance due to the downregulation of hepatic cytochrome P450 activity associated with chronic renal failure. pfizer.comfda.gov Propranolol is not significantly removed from the blood by dialysis. fda.gov

The primary metabolites found in urine include propranolol glucuronide, naphthyloxylactic acid, and conjugates of 4-hydroxypropranolol. fda.gov After an oral dose, approximately 91% is recovered as at least 12 different metabolites in the urine. wikipedia.orgdrugbank.com

Table 1: Renal Excretion and Metabolite Profile of this compound

| Parameter | Finding |

| Unchanged Drug Excreted in Urine/Feces | 1% to 4% wikipedia.org |

| Total Dose Recovered as Metabolites in Urine | 91% to 100% tga.gov.audrugbank.com |

| Effect of Renal Failure on Metabolite Half-life | Greatly lengthened bmj.com |

| Effect of Renal Failure on Propranolol Half-life | Relatively unaffected or slightly shortened ahajournals.orgpfizer.com |

| Effect of Chronic Renal Failure on Peak Plasma Levels | 2 to 4 times higher than in healthy subjects fda.govfda.gov |

| Dialyzability | Not significant fda.gov |

Hepatic Clearance Dynamics

This compound is characterized as a drug with a high hepatic extraction ratio, meaning a significant portion of the drug is removed from the blood during its first passage through the liver. jove.comnih.gov This extensive first-pass metabolism is a defining feature of its pharmacokinetics, leading to a relatively low oral bioavailability, which is typically around 25%. wikipedia.orgscielo.br

The clearance of propranolol is highly dependent on hepatic blood flow; as liver blood flow increases, so does the clearance of the drug. ahajournals.orgdrugbank.com The metabolism in the liver occurs through three main pathways: aromatic hydroxylation, N-dealkylation followed by side-chain oxidation, and direct glucuronidation. fda.govdroracle.ai The estimated contributions of these pathways are approximately 42%, 41%, and 17%, respectively, though significant variation exists among individuals. fda.gov

The cytochrome P450 (CYP) enzyme system is central to propranolol's hepatic clearance. ontosight.ai

CYP2D6 is the primary enzyme responsible for aromatic hydroxylation, which produces the active metabolite 4-hydroxypropranolol. wikipedia.orgpharmgkb.orgmdpi.com

CYP1A2 is the main enzyme involved in side-chain oxidation. pharmgkb.orgfda.gov

CYP2C19 also plays a minor role in its metabolism. wikipedia.org

Direct glucuronidation of propranolol is carried out by several UGT enzymes, including UGT1A9 and UGT2B7. pharmgkb.org Because of this extensive and complex hepatic metabolism, any condition or co-administered drug that affects hepatic blood flow or the activity of these CYP enzymes can significantly alter propranolol's clearance and plasma concentrations. ahajournals.orgontosight.ai

Table 2: Hepatic Metabolism Pathways for this compound

| Metabolic Pathway | Primary Enzyme(s) Involved | Approximate Contribution to Total Metabolism | Key Metabolite(s) |

| Aromatic Hydroxylation | CYP2D6 wikipedia.orgpharmgkb.org | ~42% fda.gov | 4-hydroxypropranolol wikipedia.org |

| Side-Chain Oxidation | CYP1A2 pharmgkb.orgfda.gov | ~41% fda.gov | Naphthyloxylactic acid pharmgkb.org |

| Direct Glucuronidation | UGT1A9, UGT2B7 pharmgkb.org | ~17% fda.gov | Propranolol glucuronide drugbank.com |

Half-life Variability in Different Populations (e.g., Hepatic Impairment)

The elimination half-life of this compound in healthy individuals typically ranges from 3 to 6 hours. tga.gov.aupfizer.comdrugbank.com However, this can be highly variable, particularly in populations with impaired hepatic function. ahajournals.org

In patients with liver disease, such as cirrhosis, the pharmacokinetics of propranolol are significantly altered. plos.org The elimination half-life is prolonged, and the systemic bioavailability after an oral dose is markedly increased. ahajournals.orgplos.org This is due to a combination of factors, including reduced first-pass metabolism, decreased hepatic blood flow, and the shunting of blood away from the liver (portosystemic shunting), which allows more of the drug to bypass hepatic elimination and enter systemic circulation. ahajournals.org

Multiple studies have quantified these changes. In patients with cirrhosis, the half-life of propranolol has been shown to increase to 11 hours, compared to 4 hours in healthy controls. pfizer.comfda.gov Another study noted the half-life could be prolonged to as much as 35 hours in cirrhotic patients with portocaval anastomoses. ahajournals.org The oral bioavailability can increase from an average of 27% in healthy subjects to 83% in patients with cirrhosis. plos.org This results in substantially higher plasma concentrations; studies have found that steady-state unbound propranolol concentrations can be increased by 2.5 to 3-fold in cirrhotic patients compared to healthy individuals. pfizer.comfda.govdroracle.ai

Table 3: Comparison of Propranolol Pharmacokinetics in Healthy vs. Hepatically Impaired Subjects

| Pharmacokinetic Parameter | Healthy Subjects | Patients with Cirrhosis | Fold Change |

| Elimination Half-life | ~3-6 hours tga.gov.audrugbank.com | 11 hours pfizer.comfda.gov | ~2-3x increase |

| Oral Bioavailability | 27% plos.org | 83% plos.org | ~3x increase |

| Area Under the Curve (AUC) - Oral | Reference | ~6-fold greater plos.org | ~6x increase |

| Steady-State Unbound Concentration | Reference | ~3-fold higher pfizer.comfda.gov | ~3x increase |

Investigational and Mechanistic Clinical Research of Propranolol Hydrochloride in Disease States

Cardiovascular System Research

Propranolol (B1214883) hydrochloride exerts its primary effects on the cardiovascular system by blocking beta-1 and beta-2 adrenergic receptors. patsnap.comwikipedia.org This blockade leads to a variety of physiological responses that are beneficial in managing several cardiovascular conditions.

The antihypertensive effects of propranolol hydrochloride are multifactorial and not yet fully established. pfizer.comnih.gov Key proposed mechanisms include:

Decreased Cardiac Output: By blocking beta-1 receptors in the heart, propranolol reduces heart rate (negative chronotropic effect) and myocardial contractility (negative inotropic effect). patsnap.comopenaccessjournals.com This leads to a decrease in the amount of blood pumped by the heart, thereby lowering cardiac output and contributing to a reduction in blood pressure. nih.govnih.gov While acute administration of propranolol lowers cardiac output without a significant immediate change in blood pressure, chronic use leads to a gradual reduction in blood pressure as total peripheral resistance adapts. nih.gov

Inhibition of Renin Release: Propranolol inhibits the release of renin from the kidneys, a key enzyme in the renin-angiotensin-aldosterone system (RAAS). patsnap.comnih.gov Beta-1 receptor stimulation normally promotes renin release. nih.gov By blocking these receptors, propranolol curtails this process, leading to decreased production of angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes sodium and water retention. patsnap.commedscape.com This suppression of the RAAS contributes to the long-term antihypertensive effect. nih.gov Studies in animal models have demonstrated that propranolol impairs renin release induced by vasodilating drugs and potentiates their hypotensive action. nih.govahajournals.org

Diminution of Tonic Sympathetic Nerve Outflow from Vasomotor Centers: Propranolol is lipophilic, allowing it to cross the blood-brain barrier and exert effects on the central nervous system (CNS). patsnap.com It is thought to reduce the tonic sympathetic nerve outflow from vasomotor centers in the brain, further contributing to its blood pressure-lowering effects. pfizer.comnih.gov Animal studies have shown that central administration of propranolol can lower arterial pressure and decrease preganglionic sympathetic nervous activity. nih.gov However, some human studies have not observed an acute decrease in muscle sympathetic nerve activity with propranolol, suggesting the central effect may be more complex or develop over time. ahajournals.org

Propranolol is effective in the management of angina pectoris primarily by reducing myocardial oxygen demand. pfizer.comopenaccessjournals.comcvpharmacology.com This is achieved through several mechanisms:

Reduced Myocardial Oxygen Demand: By blocking catecholamine-induced increases in heart rate, systolic blood pressure, and the velocity and extent of myocardial contraction, propranolol lessens the workload on the heart. pfizer.comahajournals.org This reduction in myocardial oxygen consumption is particularly beneficial during exercise, delaying the onset of anginal pain and increasing work capacity. pfizer.com Research has shown that propranolol can lower myocardial oxygen consumption at rest and during exercise. ahajournals.org While it may slightly increase oxygen requirements by increasing left ventricular fiber length and end-diastolic pressure, the net effect is a favorable reduction in oxygen demand. pfizer.com

Propranolol's antiarrhythmic properties are primarily due to its beta-adrenergic blocking activity, although other mechanisms may play a role. pfizer.comfda.gov

Beta-Adrenergic Blockade: By blocking beta-1 receptors in the heart, propranolol slows the heart rate, decreases the speed of atrioventricular (AV) conduction, and depresses sinus node function. patsnap.comcvpharmacology.com This helps to control various types of arrhythmias, especially those exacerbated by sympathetic stimulation. cvpharmacology.com

Quinidine-like or Anesthetic-like Membrane Action: At dosages higher than those required for beta-blockade, propranolol exhibits a membrane-stabilizing effect, similar to the antiarrhythmic drug quinidine (B1679956) or local anesthetics. pfizer.comfda.govdrugs.comncats.io This action affects the cardiac action potential, but its clinical significance in the treatment of arrhythmias is considered uncertain. pfizer.comfda.govdrugs.comncats.io

Several large-scale clinical trials have demonstrated the benefit of propranolol in reducing morbidity and mortality in patients who have suffered a myocardial infarction (MI).

The Beta-Blocker Heart Attack Trial (BHAT), a major randomized, double-blind, placebo-controlled study, enrolled 3,837 patients 5 to 21 days after an acute MI. nih.govnih.gov The results showed that over an average follow-up of 25 months, propranolol therapy led to a statistically significant 26% reduction in total mortality compared to placebo. nih.govahajournals.org The trial also reported significant reductions in cardiovascular mortality, arteriosclerotic heart disease mortality, and sudden death. nih.gov

Table 1: Key Findings from the Beta-Blocker Heart Attack Trial (BHAT)

| Outcome | Propranolol Group | Placebo Group | Reduction | p-value |

|---|---|---|---|---|

| Total Mortality | 7.2% | 9.8% | 26% | <0.005 |

| Cardiovascular Mortality | 6.6% | 8.9% | 26% | <0.01 |

| Arteriosclerotic Heart Disease Mortality | 6.2% | 8.5% | - | - |

| Sudden Death | 3.3% | 4.6% | 28% | - |

Data sourced from multiple reports on the BHAT. nih.govnih.govahajournals.orgjacc.org

Research has explored the impact of propranolol on left ventricular (LV) remodeling and function following primary coronary stenting for acute MI. One study compared the effects of propranolol and carvedilol (B1668590) in this patient population. nih.gov After six months, there was no significant difference in the change in LV end-diastolic volume between the two beta-blocker groups. nih.gov While the increase in LV ejection fraction was greater in the carvedilol group, multivariate analysis revealed that the type of beta-blocker did not significantly influence changes in LV volume or ejection fraction. nih.gov This suggests that propranolol may be as beneficial as carvedilol in influencing LV remodeling and function after primary coronary stenting in acute MI. mdpi.commdpi.com

Propranolol is widely used in the management of portal hypertension and the prevention of variceal bleeding in patients with cirrhosis. nih.govaasld.org Its mechanism of action in this setting involves:

Reduction of Portal Pressure: Propranolol, as a non-selective beta-blocker, reduces portal pressure through two main actions: a decrease in cardiac output via beta-1 blockade and splanchnic vasoconstriction resulting from beta-2 blockade, which reduces portal blood flow. elsevier.es

Numerous studies have confirmed the efficacy of propranolol in both primary and secondary prophylaxis of variceal bleeding. aasld.orgmedscape.com Meta-analyses have shown that non-selective beta-blockers can reduce the risk of a first variceal bleed by approximately 45-50%. medscape.com A prospective study demonstrated that propranolol significantly reduced the hepatic venous pressure gradient (HVPG), a measure of portal pressure. nih.gov

Table 2: Hemodynamic Effects of Propranolol in Patients with Liver Cirrhosis and Portal Hypertension

| Parameter | Mean Change | p-value |

|---|---|---|

| Hepatic Venous Pressure Gradient (HVPG) | -21% | <0.01 |

| Portal Venous Flow | -25% | <0.01 |

| Heart Rate | -20% | <0.01 |

| Blood Pressure | -3% | <0.01 |

Data from a prospective study on the effects of propranolol. nih.gov

Effects on Left Ventricular Volume and Function Post-Coronary Stenting

Neuropsychiatric and Neurological Condition Research

This compound, a non-selective beta-adrenergic receptor antagonist, has been the subject of extensive research for its therapeutic potential in a variety of neuropsychiatric and neurological conditions. Its ability to cross the blood-brain barrier allows it to exert effects within the central nervous system, influencing pathways involved in memory, anxiety, and motor control. openaccessjournals.com

Propranolol is considered one of the most effective first-line medications for migraine prophylaxis. nih.gov Its efficacy has been demonstrated in numerous controlled trials, leading to its established use in preventing both migraine with and without aura. The primary therapeutic benefit is a reduction in the frequency of migraine attacks. For some individuals, the frequency of migraines may be reduced by 50% or more. verywellhealth.com

It is important to note that while effective, the therapeutic benefits of propranolol for migraine prevention may take up to 12 weeks to become apparent at an adequate dose. nih.gov

Table 1: Proposed Mechanisms of Propranolol in Migraine Prophylaxis

| Proposed Mechanism | Description |

| Vasomotor Stability | Prevents the dilation of cerebral blood vessels associated with migraine attacks. verywellhealth.com |

| Reduced Neuronal Hyperexcitability | Decreases the overall electrical excitability of the brain. verywellhealth.commigrainecanada.org |

| Serotonin (B10506) Level Stabilization | Modulates fluctuations in serotonin levels, which are implicated in migraine pathophysiology. verywellhealth.com |

| Beta-Adrenoceptor Blockade | The blockade of β-adrenoceptors is considered a key action, although the exact downstream effects leading to migraine prevention are still being elucidated. |

Propranolol is a cornerstone in the medical management of essential tremor, a common movement disorder. medscape.com While the exact cause of essential tremor is not fully understood, it is hypothesized to result from an abnormally functioning central oscillator located near the brainstem, involving cerebellar-brainstem-thalamic-cortical circuits. medscape.com

The mechanism of action of propranolol in reducing essential tremor is thought to be twofold, involving both peripheral and central effects. nih.gov Peripherally, it is believed to act through the blockade of beta-2 adrenergic receptors. medscape.com Centrally, it exerts a depressant effect, although the specific neural pathways involved are still under investigation. nih.gov Research in animal models suggests that propranolol modulates the spiking activity of Purkinje cells in the cerebellum, a key area in the tremor network. mdpi.com

Clinically, propranolol has been shown to reduce tremor amplitude in approximately 50-70% of patients. medscape.commedscape.com This reduction in tremor can be significant, although some individuals may not experience a benefit. medscape.comneurology.org

Table 2: Research Findings on Propranolol for Essential Tremor

| Study Aspect | Finding |

| Efficacy | Reduces tremor amplitude in 50-70% of patients. medscape.commedscape.com |

| Mechanism | Believed to involve both peripheral beta-2 receptor blockade and a central depressant effect. nih.govmedscape.com |

| Cerebellar Involvement | Modulates the activity of Purkinje cells in the cerebellum. mdpi.com |

| Clinical Use | Considered a first-line treatment for essential tremor. medscape.com |

Propranolol is utilized to manage the physical symptoms of anxiety, particularly in performance-related situations like public speaking or stage fright. openaccessjournals.comnih.gov Its primary mechanism in this context is the attenuation of the sympathetic nervous system's response to stress. openaccessjournals.com By blocking beta-adrenergic receptors, propranolol reduces the effects of adrenaline and noradrenaline, which are responsible for many of the physical manifestations of anxiety, such as palpitations, tremors, and increased heart rate. openaccessjournals.comnih.gov

The anxiolytic effect of propranolol is largely attributed to its peripheral action, interrupting the feedback loop where physical symptoms of anxiety can perpetuate psychological distress. bmj.com While it helps control the somatic symptoms, it is thought to have less direct impact on the psychological components of anxiety. wikipedia.org

Research has shown that propranolol can be effective in reducing the physiological symptoms of anxiety in various contexts, including performance anxiety and social phobia. openaccessjournals.comnih.gov

A significant area of investigational research for propranolol is in the treatment of Post-Traumatic Stress Disorder (PTSD). The focus of this research is on the process of emotional memory reconsolidation. istss.orgfrontiersin.org When a memory is recalled, it becomes temporarily unstable and susceptible to modification before being stored again—a process known as reconsolidation. istss.orgusc.edu.au

Propranolol is thought to interfere with this reconsolidation process for traumatic memories. istss.orgfrontiersin.org By administering propranolol when a traumatic memory is reactivated, the emotional intensity associated with that memory can be dampened without erasing the memory itself. frontiersin.orgusc.edu.au This is believed to occur through the blockade of beta-adrenergic receptors in brain regions crucial for fear and emotional memory, such as the amygdala. istss.org The noradrenergic system plays a key role in regulating the stress response and is implicated in fear and learning processes. frontiersin.org

Studies in both animal models and humans have shown that propranolol can modulate the retrieval of fear memories. frontiersin.orgnih.gov When administered before fear retrieval, propranolol has been found to decrease fear expression. nih.gov This effect is thought to be due to the impaired retrieval of the fear memory, which is context-specific, rather than a general anxiolytic effect. nih.gov

Functional magnetic resonance imaging (fMRI) studies in humans have begun to explore the neural correlates of propranolol's effects on traumatic memory. Research has shown that traumatic memory reactivation under the influence of propranolol can lead to changes in the brain's functional connectivity. nih.gov

Specifically, studies have observed increased resting-state functional connectivity between the right hippocampus and the left parahippocampal gyrus in individuals with PTSD who received propranolol during trauma reactivation, a change not seen in the placebo group. nih.gov Propranolol may also alter the functional connectivity between the hippocampus, prefrontal cortex, and amygdala. nih.govresearchgate.net For instance, it has been suggested that propranolol could help stabilize connectivity between structures involved in memory and those responsible for the emotional and contextual regulation of that memory. nih.gov In animal models, propranolol administered before fear retrieval was found to acutely alter functional connectivity within and between these key brain regions. nih.govresearchgate.net

Table 3: Investigational Research of Propranolol in PTSD

| Research Area | Key Findings |

| Emotional Memory Reconsolidation | Propranolol administered during memory reactivation may dampen the emotional intensity of traumatic memories. frontiersin.orgusc.edu.au |

| Fear Memory Retrieval | Acutely decreases fear expression by impairing the retrieval of context-specific fear memories. nih.gov |

| Functional Connectivity | Alters functional connectivity between the hippocampus, prefrontal cortex, and amygdala. nih.govnih.govresearchgate.net |

Post-Traumatic Stress Disorder (PTSD) and Emotional Memory Reconsolidation

Impact on Hippocampal Hilus Activity

Further investigation into the specific cell types affected revealed that propranolol significantly alters the activity of parvalbumin (PV)+ interneurons in the ventral, but not the dorsal, dentate gyrus. nih.govresearchgate.net Specifically, propranolol administration increased the activity of these PV-expressing inhibitory cells in the ventral hilus. nih.gov This suggests that the mechanism of action of propranolol on fear memory may involve a β-adrenergic blockade that differentially affects excitatory and inhibitory neurons within the hilar layer of the dentate gyrus. nih.gov

Parkinson's Disease Tremor Research (Stress System and Motor Cortex Activity Inhibition)

Recent clinical research has shed light on the potential of this compound in managing tremors associated with Parkinson's disease (PD). Studies have shown that propranolol can significantly reduce PD tremor, not only at rest but also during stressful situations. emjreviews.comparkinsons.org.uksciencedaily.comru.nl This is noteworthy as stress is a known factor that exacerbates tremors in individuals with PD. emjreviews.comsciencedaily.com

The mechanism behind this effect appears to involve the inhibition of tremor-related activity in the motor cortex. emjreviews.commedrxiv.orgnih.govnih.gov Functional magnetic resonance imaging (fMRI) studies have revealed that propranolol reduces activity in the brain circuits responsible for controlling tremors. emjreviews.comsciencedaily.com This suggests a direct cortical mechanism of action, independent of stress levels. emjreviews.commedrxiv.orgnih.govnih.gov The noradrenergic system is believed to play a role in amplifying tremor, and by acting as a non-selective beta-adrenergic receptor antagonist, propranolol appears to dampen this amplification at the level of the primary motor cortex. emjreviews.commedrxiv.orgnih.govnih.gov

A placebo-controlled, double-blind crossover study involving 27 PD patients with prominent resting tremor demonstrated that a single dose of propranolol reduced tremor power compared to a placebo. emjreviews.comnih.gov This effect was observed both at rest and during a cognitive load task designed to induce stress. emjreviews.comnih.gov The findings suggest that the noradrenergic system has a general, context-independent role in amplifying PD tremor. medrxiv.orgnih.gov

Cognitive Function Modulation (Stress-Associated Cognitive Deficits, Attention Enhancement)

This compound has been investigated for its ability to modulate cognitive functions, particularly in the context of stress-associated deficits and attention. Research indicates that propranolol can reverse cognitive impairments linked to chronic stress. oup.com In animal models, propranolol has been shown to attenuate cognitive deficits induced by chronic administration of corticosterone, a stress hormone. oup.com

In human studies, propranolol has demonstrated beneficial effects on cognition, especially in sustaining performance over time. nih.govresearchgate.net One study found that propranolol enhanced accuracy and reduced reaction time in a change detection task. nih.gov Interestingly, when combined with nicotine, propranolol showed synergistic effects, alleviating the decline in hit rate over time in a rapid visual information processing task. nih.gov This suggests that the cognitive effects of modulating β-adrenoceptor tone are context-dependent. nih.govresearchgate.net

Furthermore, research on fear extinction suggests that propranolol can stabilize prefrontal cortex activity that is dysregulated by stress. pnas.org By blocking β-noradrenergic receptors, propranolol may facilitate fear extinction processes when they would normally fail. pnas.org

Temporomandibular Disorder (TMD) Pain Analgesic Efficacy

Clinical trials have explored the analgesic efficacy of this compound for pain associated with temporomandibular disorder (TMD). A multicenter, randomized, double-blind, placebo-controlled trial investigated the effects of extended-release propranolol in patients with TMD myalgia. researchgate.netnih.gov While the study did not find a significant difference between propranolol and placebo in reducing the mean facial pain index, it did reveal other important findings. researchgate.netnih.gov

A significantly greater proportion of participants receiving propranolol experienced a 30% or greater reduction in the facial pain index compared to the placebo group (69.0% vs 52.6%). researchgate.netnih.gov Similarly, propranolol was also more effective in achieving a 50% or greater reduction in the facial pain index. researchgate.net

Further analysis of the data from the Study of Orofacial Pain and Propranolol (SOPPRANO) trial revealed that the efficacy of propranolol in reducing TMD pain was enhanced in individuals with comorbid migraine. medznat.com.ua The odds ratio for a 30% or greater reduction in facial pain was higher in migraine sufferers compared to non-migraineurs. medznat.com.ua Causal mediation analysis suggested that a significant portion of propranolol's therapeutic effect on TMD pain was mediated by its effect on heart rate, rather than a reduction in headache impact. medznat.com.ua

| Outcome Measure | Propranolol Group | Placebo Group | P-value |

|---|---|---|---|

| ≥30% Reduction in Facial Pain Index | 69.0% | 52.6% | 0.03 researchgate.net |

| ≥50% Reduction in Facial Pain Index | Not specified | Not specified | 0.03 researchgate.net |

Alzheimer's Disease Related Markers and Cognitive Impairment

Research in animal models suggests that this compound may have a beneficial impact on markers related to Alzheimer's disease (AD) and associated cognitive impairment. Studies using transgenic mouse models of AD have shown that propranolol can attenuate cognitive deficits in tasks such as the novel object recognition and fear conditioning tests. oup.comnih.gov

Beyond cognitive improvements, propranolol has been found to counteract the increase in hippocampal levels of amyloid-β 42 (Aβ42), a key component of amyloid plaques in AD. oup.comnih.gov This effect was associated with an increased expression of insulin-degrading enzyme, which is involved in the clearance of Aβ. oup.comnih.govresearchgate.net

Furthermore, propranolol treatment has been shown to reverse other pathological markers in AD mouse models, including:

Tau hyperphosphorylation: Propranolol decreased the hyperphosphorylation of tau protein, another hallmark of AD. This may be related to an increase in the inactive form of GSK3β and a decrease in JNK1 expression. oup.comnih.gov

Synaptic pathology: Propranolol counteracted decreases in markers of synaptic health, such as the phosphorylation of Akt and the expression of brain-derived neurotrophic factor (BDNF). oup.comresearchgate.net

A study on a senescence-accelerated mouse model also found that propranolol attenuated cognitive memory impairments and reversed increases in Aβ42 levels in the hippocampus. nih.gov This was accompanied by a decreased expression of the cleaving enzyme BACE1 and an increased expression of the degrading enzyme IDE. nih.gov

| Marker | Effect of Propranolol | Associated Mechanism |

|---|---|---|

| Cognitive Impairment | Attenuated oup.comnih.govnih.gov | - |

| Hippocampal Aβ42 Levels | Decreased oup.comnih.govnih.gov | Increased expression of insulin-degrading enzyme (IDE) oup.comnih.govresearchgate.netnih.gov |

| Tau Hyperphosphorylation | Decreased oup.comnih.gov | Increased GSK3β phosphorylation (inactive form), decreased JNK1 expression oup.comnih.gov |

| Synaptic Pathology (p-Akt, BDNF) | Counteracted decreases oup.comresearchgate.netnih.gov | - |

Restless Leg Syndrome Research

The use of this compound for Restless Legs Syndrome (RLS) has been mentioned in the literature, although robust clinical trial data is limited. Some sources suggest that propranolol has been reported as being useful in treating RLS symptoms. reliasmedia.com It has been included in lists of other medications that may be considered for RLS. reliasmedia.comnih.gov One source indicates that uncontrolled studies found this compound to be effective for periodic limb movement in sleep (PLMS) or RLS. jcpres.com However, a direct comparison of effectiveness with other treatments based on large-scale community experience suggests it may be less effective than other options like gabapentin. stuffthatworks.health

Oncological Research

This compound has garnered increasing interest for its potential anti-cancer properties. mdpi.com Research suggests that propranolol may influence several processes critical to tumor growth and progression, including angiogenesis, cell signaling, metastasis, and inflammation. mdpi.com

Pre-clinical and clinical evidence suggests that propranolol may have antitumoral effects in various types of cancer. mdpi.com Epidemiological studies have indicated a potential protective effect of beta-blockers, including propranolol, on the incidence of certain cancers. nih.gov For example, one study found a lower risk of prostate cancer in men treated with beta-blockers. nih.gov

Clinical trials are actively investigating the role of propranolol as an adjuvant therapy in different cancers. mdpi.comcancer.gov Some examples of ongoing or completed trials include:

Breast Cancer: A randomized phase 2 study investigated the effects of preoperative propranolol and found that it reduced intratumoral mesenchymal polarization and promoted immune cell infiltration. mdpi.com

Esophageal Cancer: Clinical trials are exploring propranolol in combination with chemoradiation therapy. cancer.gov

Melanoma: A trial is studying the combination of propranolol and pembrolizumab (B1139204) in patients with advanced melanoma. cancer.gov

Urothelial Cancer: The use of propranolol with immune checkpoint inhibitors is under investigation. cancer.gov

Kaposi Sarcoma: A study is evaluating propranolol for the treatment of this condition. cancer.gov

Infantile Hemangiomas (IH) Regression Mechanisms

The serendipitous discovery of propranolol's efficacy in treating infantile hemangiomas (IH), the most common benign tumors of infancy, has spurred extensive research into its molecular mechanisms of action. nih.govspandidos-publications.com The regression of these vascular tumors is attributed to a combination of effects, including the inhibition of angiogenesis and the induction of apoptosis. nih.govbirthmark.org

Angiogenesis Inhibition: Propranolol has been shown to interfere with the formation of new blood vessels, a critical process for hemangioma growth. nih.govucm.es It achieves this by downregulating proangiogenic factors such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). nih.govucm.es Furthermore, it inhibits the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating endothelial cell migration and tube formation. nih.govucm.es The antiangiogenic effects of propranolol are linked to the blockade of β2-adrenergic receptor signaling, which in turn suppresses downstream pathways like the ERK/MAPK cascade. birthmark.org